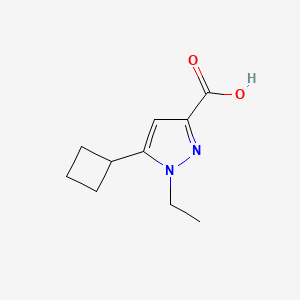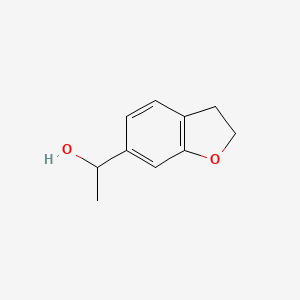
Bis(4-(trimethylsilyl)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(trimethylsilyl)phenyl)amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(trimethylsilyl)phenyl)amine typically involves the reaction of 4-bromoaniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the trimethylsilyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(trimethylsilyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as sodium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, and various substituted phenylamines .
Aplicaciones Científicas De Investigación
Bis(4-(trimethylsilyl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(4-(trimethylsilyl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups can act as steric protectors, preventing unwanted side reactions and enhancing the selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-(trimethylsilyl)phenyl)diselenide
- Bis(4-(trimethylsilyl)phenyl)disulfide
- Bis(trimethylsilyl)amine
Uniqueness
Bis(4-(trimethylsilyl)phenyl)amine is unique due to its specific combination of trimethylsilyl groups and an amine group, which confer distinct chemical properties and reactivity patterns. Compared to similar compounds, it offers enhanced stability and selectivity in various chemical reactions .
Propiedades
Número CAS |
915406-65-4 |
|---|---|
Fórmula molecular |
C18H27NSi2 |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
4-trimethylsilyl-N-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C18H27NSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3 |
Clave InChI |
BZOLXEXMZKSFBL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)










![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
